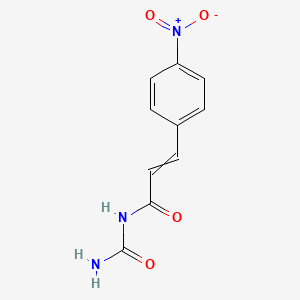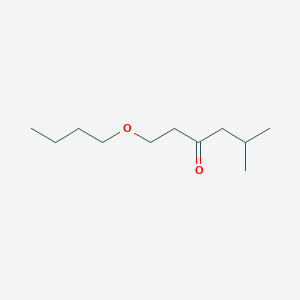
1-Butoxy-5-methylhexan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butoxy-5-methylhexan-3-one is an organic compound with the molecular formula C11H22O2 It is a ketone with a butoxy group attached to the first carbon and a methyl group attached to the fifth carbon of a hexane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Butoxy-5-methylhexan-3-one can be synthesized through several methods. One common approach involves the reaction of 5-methylhexan-3-one with butanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, allowing the butoxy group to attach to the hexane chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butoxy-5-methylhexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Butoxy-5-methylhexan-3-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-butoxy-5-methylhexan-3-one involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the butoxy group may influence the compound’s solubility and reactivity. The pathways involved depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylhexan-3-one: Lacks the butoxy group, making it less soluble in non-polar solvents.
1-Butoxyhexan-3-one: Similar structure but without the methyl group, affecting its reactivity and applications.
Uniqueness
1-Butoxy-5-methylhexan-3-one is unique due to the presence of both the butoxy and methyl groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and solubility, making it valuable in various research and industrial contexts.
Propriétés
Numéro CAS |
62797-12-0 |
|---|---|
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
1-butoxy-5-methylhexan-3-one |
InChI |
InChI=1S/C11H22O2/c1-4-5-7-13-8-6-11(12)9-10(2)3/h10H,4-9H2,1-3H3 |
Clé InChI |
ZMUMAWQSPBLXDE-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCC(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


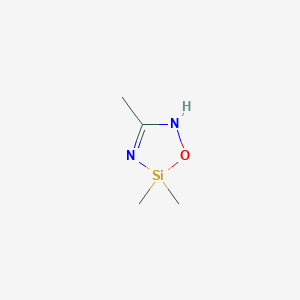
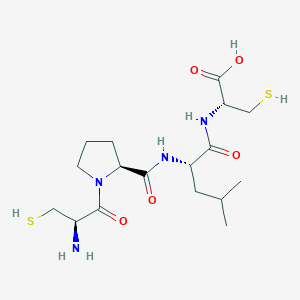
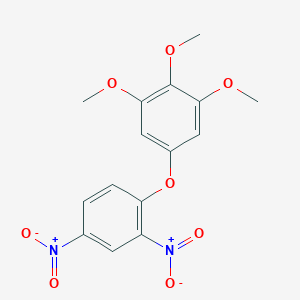
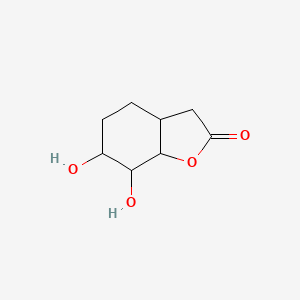
![Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury](/img/structure/B14513538.png)
![N-[(Z)-(Dimethylamino)(pyridin-3-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513540.png)
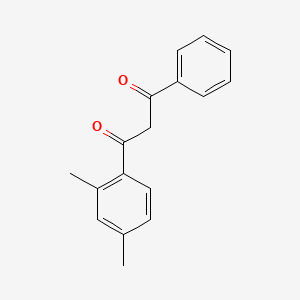
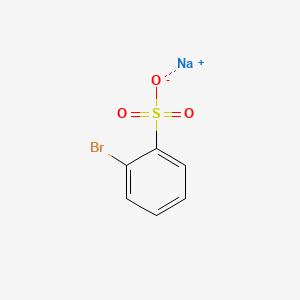
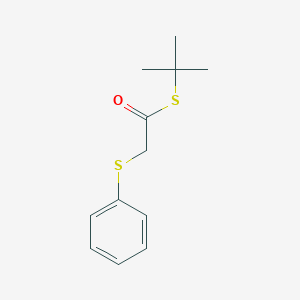
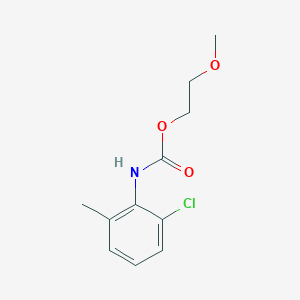
![Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate](/img/structure/B14513567.png)
